molecular formula C9H7BrO4 B3245935 2-(Acetyloxy)-4-bromobenzoic acid CAS No. 17336-09-3

2-(Acetyloxy)-4-bromobenzoic acid

Cat. No.: B3245935
CAS No.: 17336-09-3
M. Wt: 259.05 g/mol
InChI Key: IVMCGPMPQQFJAZ-UHFFFAOYSA-N
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Description

Academic Significance of Halogenated and Acetylated Benzoic Acid Scaffolds in Modern Organic Synthesis Research

Halogenated and acetylated benzoic acid scaffolds are of considerable academic significance due to their versatile roles in the design and synthesis of complex organic molecules. Halogens, such as bromine, are crucial in drug design and medicinal chemistry as they can influence a molecule's bioactivity, stability, and selectivity. nih.gov The introduction of a halogen atom onto an aromatic ring can alter its lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the construction of more complex molecular architectures.

Acetylated scaffolds also play a pivotal role in organic synthesis. The acetyloxy group can function as a protecting group for a phenol, masking its reactivity while other transformations are carried out on the molecule. It can also act as a precursor to the hydroxyl group through simple hydrolysis. The process of acetylation is a fundamental reaction in organic chemistry, often used to create intermediates for pharmaceuticals, fine chemicals, and flavoring agents. The combination of both halogen and acetyl functionalities on a benzoic acid scaffold, as seen in 2-(acetyloxy)-4-bromobenzoic acid, creates a multifunctional building block with potential for diverse applications in the synthesis of novel compounds.

Historical Trajectories and Evolution of Research on this compound Analogues

The development of research into compounds like this compound is built upon a long history of fundamental investigations into simpler, related structures. The journey involves the separate but parallel exploration of brominated and acetylated aromatic compounds.

Research into brominated benzoic acid derivatives is rooted in the broader study of aromatic halogenation. 4-Bromobenzoic acid, a direct precursor to the title compound, is a well-characterized substance. lookchem.com Early synthetic methods focused on the oxidation of brominated toluenes. For instance, p-bromotoluene can be oxidized to 4-bromobenzoic acid using strong oxidizing agents like potassium permanganate or through catalytic liquid-phase oxidation with oxygen. google.comguidechem.com These foundational studies established reliable methods for introducing a bromine atom and a carboxylic acid onto a benzene (B151609) ring, paving the way for the synthesis of more complex derivatives.

The acetylation of aromatic acids gained prominence with the development of electrophilic aromatic substitution reactions. The acetylation of salicylic (B10762653) acid (2-hydroxybenzoic acid) to produce 2-(acetyloxy)benzoic acid, commonly known as aspirin (B1665792), is one of the most famous and historically significant examples of this type of transformation. This reaction demonstrated the feasibility and utility of modifying the hydroxyl group on a benzoic acid derivative. The study of acetylation reactions has since expanded significantly, exploring various catalysts and substrates to improve efficiency and selectivity. researchgate.net The knowledge gained from these studies on acetylating phenolic groups on aromatic rings is directly applicable to the synthesis of compounds like this compound from its corresponding hydroxy precursor.

Identification of Current Knowledge Gaps and Strategic Research Objectives for this compound

Despite the well-established chemistry of its constituent parts, this compound itself is not extensively documented in scientific literature. A primary knowledge gap is the full characterization of its chemical reactivity and its potential as a versatile synthetic intermediate. While its structure is known, detailed studies on its application in multi-step syntheses are limited.

Strategic research objectives for this compound could therefore include:

Development of Optimized Synthesis Protocols: Investigating and optimizing synthetic routes to this compound to improve yield, purity, and cost-effectiveness.

Exploration of Reactivity: Systematically studying the reactivity of its functional groups. This includes exploring its participation in cross-coupling reactions at the carbon-bromine bond, transformations of the carboxylic acid, and reactions involving the acetyloxy group.

Application as a Building Block: Utilizing this compound in the synthesis of novel, more complex molecules, such as potential pharmaceutical agents or functional materials. The unique ortho, para-substitution pattern could lead to interesting molecular geometries and properties in the target compounds.

Physicochemical Property Characterization: A thorough analysis of its physical and chemical properties, which are essential for predicting its behavior in various chemical systems and for its potential use in materials science.

Compound Properties

Below are tables detailing the known physical and chemical properties of this compound and its parent compound, 4-Bromobenzoic acid.

Table 1: Properties of this compound Data sourced from PubChem uni.lu

PropertyValue
Molecular FormulaC₉H₇BrO₄
Molecular Weight259.05 g/mol
InChIInChI=1S/C9H7BrO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)
InChIKeyIVMCGPMPQQFJAZ-UHFFFAOYSA-N
Canonical SMILESCC(=O)OC1=C(C=CC(=C1)Br)C(=O)O

Table 2: Properties of 4-Bromobenzoic acid Data sourced from various chemical suppliers and databases lookchem.comorgsyn.org

PropertyValue
Molecular FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol
Melting Point252-254 °C
AppearanceWhite to light yellow crystalline powder
Water SolubilitySoluble in hot water

Properties

IUPAC Name

2-acetyloxy-4-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMCGPMPQQFJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870880
Record name 2-(Acetyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17336-09-3
Record name 2-(Acetyloxy)-4-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17336-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Methodologies for the Synthesis of 2 Acetyloxy 4 Bromobenzoic Acid and Its Structural Analogues

Retrosynthetic Strategies and Design Principles for 2-(Acetyloxy)-4-bromobenzoic Acid Construction

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgleah4sci.com For this compound, the primary disconnections involve the ester and the carbon-bromine bonds.

The most logical retrosynthetic step is the disconnection of the acetyl group, leading back to 4-bromosalicylic acid and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This is a standard esterification reaction in reverse. ma.edu Further disconnection of the bromine atom from 4-bromosalicylic acid reveals salicylic (B10762653) acid as a potential precursor. This suggests a synthesis starting from the readily available salicylic acid, followed by bromination and then acetylation.

Alternatively, a different retrosynthetic path could involve the bromination of a pre-existing benzoic acid derivative. For instance, one could envision synthesizing 2-hydroxy-4-bromobenzoic acid from a suitable brominated precursor and then performing the acetylation. The choice of the specific synthetic route often depends on the availability and cost of starting materials, as well as the desired regioselectivity of the bromination step. scitepress.org

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound and its analogues can be achieved through several established and contemporary methods. These routes primarily focus on the strategic introduction of the bromine and acetyl groups onto the salicylic acid scaffold.

Esterification and Bromination Approaches to the this compound Core

A common and straightforward approach involves the direct bromination of salicylic acid followed by esterification. Salicylic acid can be brominated to introduce a bromine atom onto the aromatic ring. ias.ac.in The position of bromination is influenced by the directing effects of the hydroxyl and carboxyl groups. Subsequently, the resulting bromosalicylic acid can be acetylated using acetic anhydride, typically in the presence of an acid catalyst, to yield the final product. ma.eduteachnlearnchem.com

The order of these steps can be reversed, with the acetylation of salicylic acid to form acetylsalicylic acid (aspirin) preceding the bromination step. However, the acetyl group's directing effect must be considered to achieve the desired 4-bromo substitution pattern. Studies on the bromination of related aryl esters have shown that the reaction conditions, such as the solvent and the presence of a catalyst, can significantly influence the position of bromination. ias.ac.in

Reagent 1Reagent 2ProductConditions
Salicylic acidBromine4-Bromosalicylic acidVaries, can be influenced by solvent and catalyst
4-Bromosalicylic acidAcetic anhydrideThis compoundAcid catalyst
Acetylsalicylic acidBromineThis compoundVaries

Ortho-Directed Metalation Strategies and Subsequent Functionalization for Bromobenzoic Acid Derivatives

Ortho-directed metalation is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgrsc.orgresearchgate.net In this strategy, a directing group on the aromatic ring directs the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then react with an electrophile to introduce a substituent at the desired position.

For the synthesis of bromobenzoic acid derivatives, the carboxylic acid group itself can act as a directing group. organic-chemistry.orgrsc.orgresearchgate.net For instance, 3-bromobenzoic acid can be treated with a hindered lithium dialkylamide base to generate a lithium 3-bromo-2-lithiobenzoate intermediate. acs.org This dianion can then be quenched with an appropriate electrophile. While this specific example leads to a different isomer, the principle can be adapted for the synthesis of various brominated benzoic acids. The choice of the base and reaction conditions is crucial for achieving the desired regioselectivity. organic-chemistry.org The bromine atom itself can also act as an ortho-directing group in certain metalation reactions. nih.gov

Starting MaterialReagentsIntermediateProduct
3-Chlorobenzoic acidLDA or LTMPLithium 3-chloro-2-lithiobenzoate2-Substituted-3-chlorobenzoic acid
3-Bromobenzoic acidLDA or LTMPLithium 3-bromo-2-lithiobenzoate2-Substituted-3-bromobenzoic acid

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.commonash.edu These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including analogues of aspirin (B1665792).

Solvent-Free and Catalyst-Free Methods

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation, have been successfully applied to the synthesis of aspirin and its derivatives. bch.roresearchgate.netscheikundeinbedrijf.nl These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures. scheikundeinbedrijf.nl

For the synthesis of this compound, a potential green approach would involve the solvent-free reaction of 4-bromosalicylic acid with acetic anhydride under microwave irradiation. This would eliminate the need for a solvent and potentially a catalyst, reducing waste and energy consumption. bch.roresearchgate.net Research has shown that the synthesis of aspirin can be achieved without a catalyst under microwave conditions, providing a high yield and purity. scheikundeinbedrijf.nlslideshare.net

ReactionConditionsAdvantages
Salicylic acid + Acetic anhydrideMicrowave irradiation, solvent-freeShorter reaction time, reduced waste, higher yield
4-Aminophenol + Acetic anhydrideMicrowave irradiation, solvent-freeFast, cheap, clean method

Atom Economy and Waste Minimization in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of the reactants into the desired product. jocpr.comnih.gov Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of byproducts and waste. monash.eduresearchgate.net

In the synthesis of this compound, the acetylation of 4-bromosalicylic acid with acetic anhydride has a good atom economy, with acetic acid being the only byproduct. To further improve the greenness of the process, this acetic acid byproduct could potentially be recovered and reused.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The synthesis of this compound is typically achieved through the esterification of its precursor, 4-bromosalicylic acid. This reaction is analogous to the industrial synthesis of aspirin from salicylic acid. cuny.eduhooghlywomenscollege.ac.in The primary method involves the acetylation of the phenolic hydroxyl group of 4-bromosalicylic acid using acetic anhydride. hooghlywomenscollege.ac.in To achieve high yields and purity, the optimization of several reaction parameters is crucial.

Key parameters for optimization include the choice of catalyst, reaction temperature, reactant stoichiometry, and purification methods. Catalysts are often employed to accelerate the acylation process. While the reaction can proceed without a catalyst, strong acids like concentrated sulfuric acid or phosphoric acid are commonly used to increase the reaction rate. hooghlywomenscollege.ac.inlatech.edu The choice of catalyst can significantly impact reaction time and the formation of byproducts.

The reaction temperature is another critical variable. Heating is generally required to drive the reaction to completion within a reasonable timeframe. latech.edu Laboratory procedures often utilize a warm water bath, with temperatures ranging from 50°C to a boiling point, to maintain consistent and moderate heat. cuny.eduyoutube.com The duration of heating, typically around 15 minutes or more, is optimized to ensure the complete consumption of the starting material. latech.eduyoutube.com

The stoichiometry of the reactants also plays a vital role. An excess of acetic anhydride is often used to ensure that the 4-bromosalicylic acid is fully converted to the desired product. cuny.edulatech.edu Following the reaction, a controlled addition of water is a critical step. This serves a dual purpose: it quenches the reaction by hydrolyzing the excess, unreacted acetic anhydride into acetic acid and facilitates the precipitation of the less soluble this compound product from the aqueous solution. cuny.edulatech.edu

Purification of the crude product is essential for removing unreacted starting materials and byproducts like acetic acid and any residual catalyst. The primary method for purification is recrystallization. cuny.edu A common solvent system for this process is a mixture of ethanol (B145695) and water, which allows for the dissolution of the product at an elevated temperature and its subsequent crystallization upon cooling, leaving impurities behind in the solution. cuny.edulatech.edu The purity of the final product can be assessed through techniques such as melting point determination and spectroscopic analysis to confirm the absence of the starting 4-bromosalicylic acid. youtube.com

Modern approaches to reaction optimization are moving towards high-throughput experimentation and machine learning algorithms, which allow for the simultaneous and rapid optimization of multiple variables like temperature, solvent, catalyst, and base concentration to maximize outcomes such as yield and purity. semanticscholar.org

Table 1: Parameters for Optimization in the Synthesis of this compound

Parameter Variable Options Effect on Reaction Source
Precursor 4-Bromosalicylic Acid The starting material for acetylation. N/A
Acylating Agent Acetic Anhydride Reacts with the phenolic -OH group; often used in excess to drive the reaction. cuny.edulatech.edu
Catalyst Sulfuric Acid, Phosphoric Acid Increases the rate of esterification. Choice can affect by-product formation. hooghlywomenscollege.ac.inlatech.eduyoutube.com
Temperature 50-100 °C (Warm Water Bath) Affects reaction rate. Higher temperatures can increase the rate but may also lead to decomposition or side reactions. cuny.eduyoutube.com
Reaction Time 15-30 minutes Must be sufficient for the reaction to go to completion. Monitored by techniques like TLC. latech.eduyoutube.com
Work-up Addition of cold water Decomposes excess acetic anhydride and induces crystallization of the product. cuny.edulatech.edu
Purification Recrystallization (e.g., from Ethanol/Water) Removes impurities such as unreacted 4-bromosalicylic acid and acetic acid to yield a pure product. cuny.edu

Exploration of Stereoselective Syntheses of Chiral Derivatives from this compound Precursors

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. The creation of chiral derivatives from this compound or its precursors requires synthetic methods that can introduce one or more stereocenters in a controlled manner. This field of study, known as stereoselective synthesis, is crucial for the development of complex molecules with specific three-dimensional structures. youtube.com

Stereoselective strategies can be broadly categorized as diastereoselective or enantioselective. youtube.com Since the starting material is achiral, creating an enantiomerically enriched product directly requires an external source of chirality, such as a chiral catalyst, a chiral auxiliary, or a chiral reagent.

One potential avenue for creating chiral derivatives involves modifying the carboxyl group or the aromatic ring. For instance, the carboxyl group could be converted into a ketone. Subsequent reduction of this ketone to a secondary alcohol would create a new stereocenter. A stereoselective reduction could be achieved using a chiral reducing agent, such as L-selectride® or a catalyst system like a Noyori-type asymmetric hydrogenation catalyst, to favor the formation of one enantiomer of the resulting alcohol over the other. nih.gov

Another advanced strategy involves tandem reactions where multiple stereocenters are formed with high selectivity. For example, a precursor could be elaborated into a substrate suitable for a tandem allylboration-allenylboration sequence. nih.gov This type of reaction can react with aldehydes to create complex diol structures with multiple, well-defined stereocenters. nih.gov

Furthermore, aldol (B89426) reactions represent a powerful tool for C-C bond formation and the creation of stereocenters. youtube.com A derivative of this compound could be designed to act as an electrophile in an aldol reaction with a chiral enolate, leading to a product with controlled stereochemistry at the newly formed alcohol and adjacent carbon atom. youtube.com The success of such transformations often relies on careful substrate design, including the use of protecting groups to prevent unwanted side reactions with acidic protons. youtube.com

These advanced synthetic methodologies allow for the transformation of simple, achiral precursors like this compound into a diverse array of complex, chiral molecules. The ability to control the precise three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry and drug discovery.

Table 2: Potential Strategies for Stereoselective Synthesis of Chiral Derivatives

Transformation Reagent/Methodology Type of Chirality Introduced Potential Chiral Derivative Source
Asymmetric Reduction Conversion of -COOH to a ketone, followed by reduction with a chiral hydride (e.g., L-selectride®) or asymmetric hydrogenation. Enantioselective Chiral secondary alcohol nih.gov
Asymmetric Alkylation Generation of a carbanion alpha to a modified carboxyl group (e.g., an ester) and reaction with an electrophile in the presence of a chiral ligand. Enantioselective Derivative with a new stereocenter adjacent to the carboxyl group. youtube.com
Diastereoselective Aldol Reaction Reaction of a derivative (e.g., an aldehyde derived from the carboxyl group) with a chiral enolate. Diastereoselective β-hydroxy carbonyl compound with multiple stereocenters. youtube.com
Tandem Boronation Reactions Elaboration into a substrate for allylboration or allenylboration reactions. Diastereoselective Complex polyol structures with multiple stereocenters. nih.gov

Comprehensive Spectroscopic and Advanced Structural Characterization of 2 Acetyloxy 4 Bromobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Heteronuclear Analysis of 2-(Acetyloxy)-4-bromobenzoic Acid for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Through the analysis of ¹H NMR, ¹³C NMR, and heteronuclear correlation spectra, the precise connectivity and chemical environment of each atom within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the distinct types of protons present in the molecule. The proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a downfield chemical shift, often around δ 12-13 ppm, due to hydrogen bonding. brainly.comorgsyn.org The aromatic protons on the benzene (B151609) ring exhibit signals in the range of δ 7-8 ppm. brainly.com Specifically, for a 2,4-disubstituted pattern, one would expect to see a doublet for the proton at position 6, a doublet of doublets for the proton at position 5, and a doublet for the proton at position 3. The acetyl group (–COCH₃) protons present as a sharp singlet, typically around δ 2-3 ppm. brainly.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of δ 165-175 ppm. rsc.orgrsc.org The carbonyl carbon of the acetyl group appears at a similar downfield region. The aromatic carbons show signals between δ 120-140 ppm, with the carbon attached to the bromine atom (C4) and the carbon attached to the acetyloxy group (C2) being influenced by the electronegativity of these substituents. The carbon of the methyl group in the acetyl moiety resonates at a much higher field, typically around δ 20-30 ppm. rsc.org

Heteronuclear Analysis: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for definitive structural confirmation. HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon. HMBC, on the other hand, reveals long-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the acetyl group and the aromatic ring, as well as the position of the carboxylic acid group relative to the other substituents. For instance, an HMBC correlation between the acetyl protons and the C2 carbon of the benzene ring would confirm the acetyloxy substitution at that position.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
-COOH~12-13 (s, 1H)~165-175H of COOH to C1, C2, C6
Ar-H3~7.8-8.0 (d)~125-130H3 to C1, C2, C4, C5
Ar-H5~7.6-7.8 (dd)~130-135H5 to C1, C3, C4, C6
Ar-H6~7.2-7.4 (d)~120-125H6 to C1, C2, C4, C5
-COCH₃~2.2-2.4 (s, 3H)~20-25H of CH₃ to C=O of acetyl
C1-~130-135-
C2-~145-150-
C3-~125-130-
C4-~120-125-
C5-~130-135-
C6-~120-125-
Acetyl C=O-~168-172-

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. s = singlet, d = doublet, dd = doublet of doublets.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes and Functional Groups in this compound

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of molecules, providing a "fingerprint" spectrum that is characteristic of the compound's structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad band is typically observed in the region of 2500-3300 cm⁻¹ which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding. mdpi.comuwosh.edu The C=O stretching vibration of the carboxylic acid group appears as a strong, sharp band around 1700-1725 cm⁻¹. mdpi.com The C=O stretching of the ester functional group is also expected in a similar region, often slightly higher in frequency, around 1760-1780 cm⁻¹. mdpi.com The C-O stretching vibrations of the carboxylic acid and the ester group are found in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the aromatic ring vibrations are often prominent in the Raman spectrum. The symmetric breathing mode of the benzene ring is a characteristic Raman band. The C=O stretching vibrations are also observable in the Raman spectrum, although they may be weaker than in the IR spectrum.

Vibrational Mode Analysis: Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and assist in the assignment of the experimental IR and Raman bands. researchgate.netnih.gov These calculations can help to distinguish between overlapping bands and provide a more detailed understanding of the vibrational modes, including bending, scissoring, and rocking motions of the various functional groups.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1700-1725 (strong)Moderate
EsterC=O stretch1760-1780 (strong)Moderate
AromaticC-H stretch>3000 (moderate)Strong
AromaticC=C stretch1450-1600 (multiple bands)Strong
Acetyl GroupC-H bend~1375 and ~1450Moderate
C-O StretchEster and Acid1200-1300 (strong)Weak
C-Br Stretch<700Moderate to Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which helps in confirming the molecular formula.

Accurate Mass Determination: For this compound (C₉H₇BrO₄), the theoretical monoisotopic mass is approximately 257.95 g/mol . uni.lu HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. The presence of the bromine atom is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). nih.govchemicalbook.com

Fragmentation Pathway Elucidation: Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For this compound, some expected fragmentation pathways include:

Loss of the acetyl group: A common fragmentation pathway for acetylated compounds is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in the formation of a 4-bromosalicylic acid radical cation. researchgate.netresearchgate.net

Loss of the carboxylic acid group: Decarboxylation, the loss of CO₂ (44 Da), can occur from the molecular ion or subsequent fragment ions.

Cleavage of the ester bond: The ester bond can cleave to produce an acylium ion (CH₃CO⁺, m/z 43) or a 4-bromosalicylate radical.

Loss of bromine: The bromine atom can also be lost as a radical, leading to a fragment ion at m/z 178.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of this compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion m/z (⁷⁹Br / ⁸¹Br) Proposed Structure/Fragment
[M]⁺258 / 260Molecular ion
[M - CH₂CO]⁺216 / 2184-Bromosalicylic acid radical cation
[M - COOH]⁺213 / 2154-Bromo-2-acetyloxyphenyl radical
[M - Br]⁺1792-(Acetyloxy)benzoic acid radical cation
[CH₃CO]⁺43Acylium ion

Single Crystal X-ray Diffraction Studies for Absolute Structure and Conformational Analysis of this compound

For this compound, a single crystal X-ray diffraction study would unequivocally confirm its absolute structure. The analysis would reveal the planarity of the benzene ring and the relative orientations of the acetyl, carboxylic acid, and bromine substituents. It is expected that the carboxylic acid group and the acetyl group will be twisted out of the plane of the benzene ring to minimize steric hindrance, a phenomenon known as the ortho effect. acs.orgmissouri.eduyoutube.com Studies on similar structures, such as aspirin (B1665792) and its bromo-analogs, have shown such conformational preferences. nih.gov

The crystal packing is likely to be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers with a characteristic R²₂(8) ring motif. researchgate.net These dimers may then be further organized into a three-dimensional lattice through weaker interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings. researchgate.net The bromine atoms may also participate in halogen bonding interactions. The precise details of these intermolecular interactions are crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Expected Crystallographic Parameters for this compound

Parameter Expected Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond Lengths (Å)C-Br: ~1.90, C=O (acid): ~1.22, C-O (acid): ~1.31, C=O (ester): ~1.20, C-O (ester): ~1.35
Key Bond Angles (°)C-C-C (ring): ~120, O-C=O (acid): ~123
Dihedral AngleAngle between the carboxylic acid plane and the benzene ring plane
Intermolecular InteractionsO-H···O hydrogen bonds forming dimers, possible C-H···O and halogen bonds

Advanced Chromatographic Techniques Coupled with Spectroscopic Detectors for Purity Assessment and Structural Confirmation in Research Samples of this compound

Advanced chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. When coupled with spectroscopic detectors, they provide a powerful platform for both purity assessment and structural confirmation of research samples of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ajrconline.org A UV detector set to an appropriate wavelength (e.g., around 230 nm or 275 nm where the aromatic system absorbs) would be used for detection. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of information. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass information for the eluting peak. ajrconline.org This allows for the confirmation of the molecular weight of the main component and the identification of any impurities based on their mass-to-charge ratios. This is particularly useful for identifying related substances, such as starting materials, byproducts, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form, for example, by esterification of the carboxylic acid group. The resulting derivative can then be analyzed by GC-MS. The gas chromatogram would provide information on the purity of the derivatized sample, and the mass spectrum of the eluting peak would confirm its identity.

These hyphenated techniques are crucial in synthetic and medicinal chemistry research for ensuring the identity and purity of newly synthesized compounds like this compound before they are used in further studies.

Theoretical and Computational Investigations of 2 Acetyloxy 4 Bromobenzoic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors for 2-(Acetyloxy)-4-bromobenzoic Acid

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of this compound. These methods, particularly those employing Density Functional Theory (DFT), allow for the detailed analysis of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, and its energy level is correlated with the ionization potential. The LUMO signifies the ability to accept an electron, and its energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For this compound, the electron-withdrawing bromine atom is expected to influence the energy of these orbitals compared to its parent compound, aspirin (B1665792).

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding its potential interactions. Studies on similar molecules, such as various benzoic acid derivatives, have utilized these descriptors to predict reactivity. researchgate.net

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

While specific DFT calculations for this compound are not widely published, the table below illustrates the typical reactivity descriptors that would be derived from such a study, based on the principles observed in related compounds.

Table 1: Illustrative Reactivity Descriptors for this compound

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ)(I + A) / 2Electron-attracting tendency
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

Density Functional Theory (DFT) Studies on Conformational Preferences and Intramolecular Interactions of this compound

Density Functional Theory (DFT) is a powerful tool for exploring the potential energy surface of a molecule to identify its most stable conformations. For this compound, the conformational landscape is primarily defined by the rotation around key single bonds, specifically the C-C bond connecting the carboxylic acid group to the ring and the C-O bond of the ester group.

Extensive computational studies on the closely related molecule, acetylsalicylic acid (aspirin), reveal the critical conformational preferences. acs.orgmissouri.edumst.edu The analysis of aspirin has shown that its conformational space is governed by three main rotational coordinates. The most stable conformers are typically characterized by an intramolecular hydrogen bond between the hydrogen of the carboxylic acid and the carbonyl oxygen of the acetyl group. This interaction creates a pseudo-ring structure that significantly stabilizes the molecule. acs.orgmst.edu

The introduction of a bromine atom at the 4-position is not expected to dramatically alter the fundamental conformational preferences dictated by the ortho acetyl and carboxyl groups. The steric and electronic influence of the bromine is distant from the site of the key intramolecular hydrogen bond. Therefore, the conformational analysis of aspirin provides a reliable model for understanding the likely low-energy structures of its 4-bromo derivative. DFT calculations would be used to optimize the geometry of various possible rotamers and calculate their relative energies to determine the global minimum.

Table 2: Principal Conformational Isomers Modeled on Acetylsalicylic Acid

ConformerKey Dihedral AnglesRelative Energy (kcal/mol) (Illustrative)Description of Intramolecular Interactions
Conformer AO=C-O-H: ~180° (trans) C-C-C=O: ~0° (cis)0.00Stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the ester carbonyl oxygen.
Conformer BO=C-O-H: ~180° (trans) C-C-C=O: ~180° (trans)> 2.0No intramolecular hydrogen bond; represents a higher energy state due to steric repulsion between the two ortho groups. acs.org
Conformer CO=C-O-H: ~0° (cis)> 7.0The cis conformation of the carboxylic acid group is significantly less stable. acs.org

Molecular Dynamics Simulations and Intermolecular Interaction Analysis for this compound in Solvation or Crystalline States

While quantum chemical calculations focus on individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This approach is invaluable for analyzing intermolecular interactions in condensed phases, such as in a crystal lattice or in solution.

In the crystalline state, this compound is expected to exhibit strong intermolecular interactions that dictate its packing arrangement. Like most carboxylic acids, it is highly likely to form centrosymmetric dimers through robust O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net Computational studies on aspirin have confirmed this dimeric structure as a key feature of its solid state. aps.org

Beyond this primary hydrogen bonding, other forces contribute to the crystal's stability:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: The bromine atom can act as a Lewis acidic site, potentially forming a halogen bond (C-Br···O or C-Br···π) with an electron-rich atom or group on a neighboring molecule. This interaction could be a significant factor in the crystal packing of the title compound.

MD simulations can model these interactions explicitly, providing insight into the stability of the crystal lattice. In a solvated state, MD can be used to study how the solute molecule interacts with solvent molecules, calculating properties like the radial distribution function to understand the solvation shell structure.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. The vibrational spectra (Infrared and Raman) are especially informative.

The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. nih.gov The resulting calculated frequencies often have a systematic error compared to experimental values, which can be corrected using established scaling factors. nih.gov

For this compound, this method can predict the characteristic vibrational modes associated with its functional groups. These predictions are crucial for assigning the peaks observed in experimental spectra. Studies on related compounds like 2-bromobenzoic acid and other benzoic acid derivatives have shown excellent agreement between scaled DFT-calculated frequencies and experimental FTIR and FT-Raman spectra. researchgate.netnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Predicted Wavenumber Range (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500-3300
Carboxylic AcidC=O stretch1680-1710
Acetyl GroupC=O stretch1730-1750
Ester GroupC-O stretch1250-1300
Aromatic RingC=C stretch1450-1600
Aryl-BromineC-Br stretch500-600

Quantitative Structure-Reactivity Relationship (QSRR) Studies Involving this compound and its Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models rely on computationally derived molecular descriptors.

A hypothetical QSRR study for this compound would involve synthesizing a series of its derivatives, perhaps by varying the substituent at the 4-position (e.g., replacing Br with Cl, F, CH₃, NO₂) or modifying the acetyl group. For each derivative, a set of theoretical molecular descriptors would be calculated using quantum chemical methods.

Descriptors for QSRR could include:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, Mulliken atomic charges on specific atoms (e.g., the carbonyl carbon).

Steric Descriptors: Molecular volume, surface area, specific bond lengths or dihedral angles.

Thermodynamic Descriptors: Heat of formation, Gibbs free energy.

These calculated descriptors would then be correlated with an experimentally measured measure of reactivity. For an aspirin-like molecule, a relevant reactivity metric could be the rate of hydrolysis of the ester group under specific pH conditions. Using statistical methods like multiple linear regression (MLR), a mathematical equation is developed:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives, providing a valuable tool for designing molecules with desired stability or reactivity profiles.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Studies of 2 Acetyloxy 4 Bromobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring of 2-(Acetyloxy)-4-bromobenzoic Acid

The reactivity of the aromatic ring in this compound is influenced by the electronic effects of its substituents. The bromo and acetyloxy groups are electron-withdrawing and deactivating, while the carboxylic acid group is also deactivating. These characteristics direct the outcomes of both electrophilic and nucleophilic substitution reactions.

The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, has been effectively applied to aryl bromides. nih.gov Efficient catalytic systems, sometimes employing aminobenzoic acids as ligands, facilitate this reaction at room temperature in aqueous media, demonstrating tolerance for a wide array of functional groups on both the arylboronic acid and the aryl halide. researchgate.net The choice of palladium catalyst and ligands is crucial; for instance, PdCl2(dppf)·CH2Cl2 has been shown to be effective. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. nih.gov This reaction is typically catalyzed by a palladium complex and a copper co-catalyst, although copper-free versions have been developed. nih.govrsc.org These reactions can be carried out under mild conditions and have been adapted for use in greener solvents. nih.govrsc.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net This method is widely used for the synthesis of substituted alkenes and has been instrumental in the creation of complex molecules, including those with applications in the pharmaceutical and agrochemical industries. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Reactants Catalyst System Key Features
Suzuki-Miyaura Coupling Aryl Halide + Organoboron CompoundPalladium Catalyst (e.g., PdCl2(dppf)·CH2Cl2) + BaseForms C(sp2)-C(sp2) bonds; tolerant of various functional groups. nih.gov
Sonogashira Coupling Aryl Halide + Terminal AlkynePalladium Catalyst + Copper Co-catalyst (optional)Forms aryl alkynes; can be performed under mild, copper-free conditions. nih.govrsc.org
Heck Reaction Aryl Halide + AlkenePalladium Catalyst + BaseForms substituted alkenes; widely applicable in synthesis. researchgate.net

Direct nucleophilic displacement of the bromo substituent on the aromatic ring of this compound is generally challenging under standard SNAr conditions due to the deactivating nature of the ring. However, under specific conditions or with highly activated nucleophiles, such reactions can occur. The reactivity of aryl halides in nucleophilic substitutions is influenced by factors such as the nature of the leaving group, with bromide being more reactive than chloride. nih.gov In some cases, unexpected rearrangements and migrations of other substituents, like nitro groups, have been observed during nucleophilic substitution reactions on substituted aromatic systems. researchgate.net

Hydrolysis and Transesterification Reactions of the Acetyloxy Group in this compound

The acetyloxy group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding phenol, 4-bromo-2-hydroxybenzoic acid, and acetic acid. This reaction can be catalyzed by either acids or bases. The thermochemistry of the hydrolysis of the related compound, 4-(acetyloxy)benzoic acid, has been studied. nist.gov

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a possible transformation for the acetyloxy group. This reaction is typically catalyzed by an acid or a base and allows for the introduction of different ester functionalities.

Transformations of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction Reactions of this compound

The carboxylic acid group provides another site for chemical modification.

Amidation involves the conversion of the carboxylic acid to an amide. This is typically carried out by first activating the carboxylic acid, for example, with a carbodiimide (B86325) reagent like EDC, to form a more reactive intermediate. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.net

Reduction of the carboxylic acid moiety to a primary alcohol (a hydroxymethyl group) can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). However, such strong reducing agents would likely also reduce the acetyloxy group. More selective reducing agents or a protection-deprotection strategy for the acetyloxy group might be necessary to achieve selective reduction of the carboxylic acid.

Investigation of Acid-Base Equilibria and Proton Transfer Mechanisms for this compound

The carboxylic acid group of this compound can donate a proton, establishing an acid-base equilibrium in solution. The acidity of the carboxylic acid is influenced by the electronic effects of the bromo and acetyloxy substituents on the aromatic ring. Both of these groups are electron-withdrawing, which would be expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The pKa value for the related 4-(acetyloxy)benzoic acid has been documented. nih.gov Proton transfer mechanisms are fundamental to its acid-catalyzed reactions, such as esterification and hydrolysis.

Mechanistic Elucidation of Key Chemical Transformations Involving this compound

The mechanisms of the key reactions of this compound are well-established in organic chemistry.

The palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org The specific nature of the ligands, base, and solvent can significantly influence the efficiency and selectivity of these reactions. researchgate.net

Hydrolysis of the acetyloxy group under basic conditions typically involves nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the ester carbonyl, leading to a tetrahedral intermediate that then collapses to form the carboxylate and the phenoxide. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The amidation of the carboxylic acid using a carbodiimide activator proceeds through the formation of an O-acylisourea intermediate. researchgate.net This highly reactive intermediate is then attacked by the amine nucleophile to form the amide bond. researchgate.net

Applications of 2 Acetyloxy 4 Bromobenzoic Acid As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Utilization in the Construction of Complex Organic Molecules and Natural Products

The strategic placement of functional groups in 2-(acetyloxy)-4-bromobenzoic acid makes it a valuable starting material for the synthesis of intricate organic structures. While direct applications in natural product synthesis are not extensively documented in readily available literature, its precursor, 2-bromobenzoic acid, is noted for its role in the copper-catalyzed arylation of β-dicarbonyl compounds. orgsyn.org This reaction is a key step in building carbon-carbon bonds and has been employed, albeit with some limitations, in various natural product syntheses. orgsyn.org The methodology allows for the creation of α-(2-carboxyphenyl)-β-dicarbonyl products, which are versatile intermediates for further chemical transformations. orgsyn.org

The reactivity of the bromine atom allows for its participation in cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecular scaffolds. The carboxylic acid and ester functionalities provide handles for a variety of chemical modifications, including amidation and esterification, further expanding its utility in the stepwise construction of elaborate molecules.

Precursor for the Synthesis of Functional Organic Materials (e.g., polymers, supramolecular assemblies, covalent organic frameworks)

The development of advanced materials with tailored properties is a significant area of chemical research. This compound and its derivatives are potential precursors for such materials. The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive bromine atom, makes it a suitable candidate for polymerization reactions.

The ability to form thin films and membranes from COFs is an area of growing interest, and the choice of starting materials is crucial for controlling the processability of these materials. rsc.org The principles of COF synthesis suggest that a molecule like this compound could be a valuable component in the design of new functional materials.

Role in the Development of New Synthetic Methodologies and Reagents

This compound and its parent compound, 4-bromobenzoic acid, are instrumental in the advancement of synthetic methodologies. The presence of the bromo- and carboxylic acid groups allows these molecules to be used as test substrates or building blocks in the development of new chemical reactions.

For instance, 4-bromobenzoic acid is utilized in palladium-catalyzed Suzuki coupling reactions to synthesize more complex molecules. guidechem.com This reaction is a powerful tool for forming carbon-carbon bonds between aromatic rings. The development of efficient and mild conditions for such reactions often relies on the use of well-defined starting materials like 4-bromobenzoic acid. guidechem.com

Furthermore, methods for the synthesis of 4-bromobenzoic acid itself have been a subject of research, with a focus on developing cost-effective and high-yield processes. One such method involves the liquid phase oxidation of p-bromotoluene using oxygen as the oxidant, which can achieve high yields and purity. google.com The refinement of such synthetic routes contributes to the broader accessibility of this important chemical intermediate.

The reactivity of the C-Br bond in these compounds also makes them suitable for investigating other transition-metal-catalyzed reactions, contributing to the expanding toolbox of synthetic organic chemists.

Incorporation into Molecular Probes and Ligands for Academic Research Applications

The structural framework of this compound is amenable to modification for the creation of specialized molecules for research purposes, such as molecular probes and ligands for metal complexes. The bromine atom serves as a key functional handle for introducing other groups through cross-coupling reactions, allowing for the attachment of fluorophores, affinity tags, or other reporter groups.

While direct examples for this compound are not explicitly detailed, the synthesis of novel quinoline (B57606) derivatives, which can act as microbial DNA-gyrase inhibitors, has been demonstrated starting from 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov This highlights the utility of the bromophenyl moiety in constructing biologically active molecules that can serve as research probes.

The design of such molecules often involves a molecular hybridization approach, where different pharmacophores are combined to create a new chemical entity with desired properties. nih.gov The versatility of the brominated benzoic acid scaffold makes it an attractive starting point for such endeavors.

Design and Synthesis of Novel Derivatives of this compound with Tailored Reactivity

The core structure of this compound can be systematically modified to create a library of derivatives with fine-tuned reactivity and properties. The synthesis of such derivatives allows for the exploration of structure-activity relationships and the development of molecules with specific applications in mind.

For example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and shown to possess anticancer and antimicrobial activities. rsc.org The synthesis of these compounds originates from precursors containing the 4-bromophenyl group, demonstrating how this structural motif can be incorporated into more complex heterocyclic systems.

Similarly, the synthesis of novel acetamidobenzanilide derivatives has been achieved through a multi-step process, with some of the resulting compounds exhibiting atropisomerism due to restricted rotation around a C-N bond. arkat-usa.org The ability to create such structurally diverse molecules from relatively simple starting materials underscores the importance of building blocks like brominated benzoic acids in synthetic chemistry.

The development of synthetic routes to various substituted bromo-benzoic acids, such as 5-bromo-2-chlorobenzoic acid from salicylic (B10762653) acid, further expands the range of available building blocks for creating novel derivatives. google.com

Data Tables

Table 1: Synthetic Applications of Brominated Benzoic Acid Derivatives

ApplicationDerivative/PrecursorKey Reaction TypeResulting Structure/Material
Complex Molecule Synthesis2-Bromobenzoic acidCopper-catalyzed arylationα-(2-carboxyphenyl)-β-dicarbonyl compounds
Functional MaterialsBrominated benzoic acidsCondensation/PolymerizationCovalent Organic Frameworks (COFs)
New Methodologies4-Bromobenzoic acidSuzuki couplingBiaryl compounds
Molecular Probes2-(4-Bromophenyl)quinoline-4-carboxylic acidCyclocondensationQuinoline-based inhibitors
Novel Derivatives2-(4-Bromophenyl)quinoline precursorsCyclization1,3,4-Oxadiazole derivatives

Table 2: Properties of Covalent Organic Frameworks (COFs) Derived from Aromatic Building Blocks

PropertyDescriptionRelevance
CrystallinityHighly ordered, periodic structures. nih.govPredictable pore structures and properties.
PorosityTunable and permanent pores. researchgate.netApplications in gas storage and separation.
High Surface AreaLarge internal surface area. nih.govEnhanced capacity for adsorption and catalysis.
StabilityStrong covalent bonds provide chemical and thermal stability. researchgate.netDurability in various applications.

Future Directions and Emerging Research Frontiers for 2 Acetyloxy 4 Bromobenzoic Acid

Development of Novel and Sustainable Synthetic Routes for 2-(Acetyloxy)-4-bromobenzoic Acid

The traditional synthesis of acetylsalicylic acid and its derivatives often involves reagents that can be harmful to the environment, such as sulfuric acid. abcr-mefmo.orgabcr-mefmo.org Current research is focused on developing greener, more sustainable synthetic methods. One promising approach is the substitution of hazardous catalysts with more environmentally benign alternatives. For instance, studies have shown that phosphoric acid can be an effective and safer substitute for sulfuric acid in the synthesis of acetylsalicylic acid, yielding comparable results without the associated environmental risks. abcr-mefmo.orgabcr-mefmo.orgresearchgate.net

Another avenue of exploration is the development of novel synthetic pathways that improve yield and purity while minimizing pollution. For example, a method for preparing 4-bromobenzoic acids utilizes dioxygen to oxidize p-bromotoluene, achieving yields of up to 98% and product purity of 99% or more. google.com This process presents a significant improvement over older methods that used potassium permanganate, which were more expensive and resulted in lower yields. google.com Further research into catalytic systems, such as the use of cobalt acetate (B1210297) and manganese acetate, continues to refine these processes. google.com

The table below outlines a comparison of traditional and green chemistry approaches to the synthesis of acetylsalicylic acid, which can inform the development of sustainable routes for its bromo-derivative. abcr-mefmo.orgabcr-mefmo.orgresearchgate.net

Synthesis ApproachCatalystMean YieldProduct PurityEnvironmental Impact
TraditionalSulfuric Acid79.8% abcr-mefmo.orgabcr-mefmo.orgHighStrong, corrosive oxidizing agent with potential for adverse effects. abcr-mefmo.org
Green ChemistryPhosphoric Acid79.4% abcr-mefmo.orgabcr-mefmo.orgHighSafer alternative with less environmental impact. abcr-mefmo.orgabcr-mefmo.orgresearchgate.net

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The chemical structure of this compound, featuring a bromine substituent on the benzene (B151609) ring, opens up possibilities for a variety of chemical transformations. The bromine atom can serve as a leaving group or a site for further functionalization, allowing for the synthesis of a wide range of derivatives.

Research into the reactivity of related brominated benzoic acids has revealed several potential transformation pathways. For instance, 4-bromobenzoic acid can be converted into 3-chloro-4-bromobenzoic acid through chlorination using anhydrous aluminum trichloride. google.com This intermediate can then undergo nitration to produce 2-nitro-4-bromo-5-chlorobenzoic acid. google.com These types of reactions highlight the potential for creating diverse molecular architectures from a this compound starting material.

Furthermore, the carboxyl group and the acetyl group offer additional sites for chemical modification. The reactivity of these functional groups can be exploited to create esters, amides, and other derivatives with unique properties. The exploration of these unprecedented chemical transformations is a key area for future research, with the potential to unlock novel applications for this compound.

Advanced Multiscale Computational Modeling and Data-Driven Research on this compound Systems

Advanced computational modeling techniques are becoming increasingly vital in understanding and predicting the behavior of chemical systems. Multiscale modeling, which integrates data across different temporal and spatial scales, offers a powerful tool for studying complex processes like crystal dissolution and drug delivery. rsc.orgnih.govmdpi.com

For a compound like this compound, multiscale modeling can provide insights into its physical and chemical properties at a molecular level. rsc.org By combining molecular dynamics simulations with kinetic Monte Carlo methods, researchers can derive absolute rate constants for processes like crystal growth and dissolution. rsc.org This information is crucial for predicting the compound's behavior in various environments.

Data-driven research, utilizing large datasets of chemical information, can also accelerate the discovery of new properties and applications for this compound. By analyzing existing literature and experimental data, researchers can identify patterns and correlations that may not be apparent through traditional research methods. This approach can help in predicting the compound's reactivity, solubility, and other key characteristics.

The following table summarizes key computed properties for the related compound 2-bromobenzoic acid, which can serve as a starting point for computational studies on its acetyloxy derivative. nih.gov

PropertyValue
Molecular Weight201.02 g/mol
XLogP32.2
Monoisotopic Mass199.94729 Da

Integration of this compound into Novel Functional Materials for Academic Exploration

The unique chemical structure of this compound makes it an attractive building block for the creation of novel functional materials. The presence of the bromine atom allows for its incorporation into larger molecular frameworks through reactions like Sonogashira and Heck coupling. mdpi.com

For example, 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives have been synthesized and further condensed with propynoic acid via Sonogashira coupling to create novel compounds. mdpi.com Similarly, Heck olefination reactions have been used to create tert-butyl acrylates from bromo-substituted benzofuran (B130515) derivatives. mdpi.com These examples demonstrate the potential for integrating this compound into complex organic structures to develop materials with tailored properties for academic and potentially industrial exploration.

The ability to form co-crystals is another area of interest. For instance, 4-bromobenzoic acid has been shown to form a co-crystal with 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b] nih.govuni.lusigmaaldrich.comthiadiazole. researchgate.net This co-crystal exhibits interesting structural features, including hydrogen bonding and π–π stacking interactions. researchgate.net The study of such co-crystals can provide valuable insights into intermolecular interactions and the design of new materials with specific physical and chemical properties.

Interdisciplinary Research Collaborations Focusing on the Chemical Attributes of this compound

The full potential of this compound can be best realized through interdisciplinary research collaborations. Bringing together experts from various fields, such as organic chemistry, materials science, computational chemistry, and biology, can lead to new discoveries and applications that might be missed in a single-discipline approach. nih.gov

For instance, collaborations between synthetic chemists and materials scientists could lead to the development of novel polymers or functional materials incorporating this compound. mdpi.com Similarly, partnerships with computational chemists can provide a deeper understanding of the compound's properties and reactivity, guiding experimental work. rsc.orgnih.gov

Interdisciplinary research has proven to be highly effective in advancing other areas of chemistry, such as the study of polyoxometalates in biological systems. nih.gov By applying a similar collaborative approach to the study of this compound, researchers can explore its chemical attributes from multiple perspectives, leading to a more comprehensive understanding of its potential.

Q & A

Q. Table 1: Comparative Synthesis Approaches

MethodReagentsTemperatureYieldPurityReference
Bromination-AcetylationBr₂, Ac₂O, H₂SO₄60–80°C78%92%
CondensationPolyphosphoric acid180°C85%89%
Nucleophilic SubstitutionNaOCH₃, THF25°C65%95%+

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.8–8.2 ppm; carbonyl groups (C=O) resonate at δ 170–175 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 259.05 ([M+H]⁺) confirms molecular weight .
  • HPLC : C18 columns with acetonitrile/water mobile phase (70:30) achieve >98% purity .
  • FT-IR : Acetyloxy C=O stretch at 1740–1760 cm⁻¹ .

Advanced Research Questions

How can reaction conditions be optimized to minimize byproducts during bromination?

  • Temperature Control : Maintain 60–80°C to avoid ortho-substitution byproducts caused by thermal rearrangements .
  • Catalyst Screening : Compare FeBr₃ (Lewis acid) vs. radical initiators (e.g., AIBN) to alter regioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve para-bromination selectivity .

What mechanistic insights explain contradictions in bromination regioselectivity?

Discrepancies in para vs. ortho substitution arise from:

Electronic Effects : Acetyloxy groups act as meta-directors, but steric hindrance in ortho-substituted precursors alters pathways .

Catalyst Influence : FeBr₃ favors electrophilic substitution, while radical mechanisms promote different isomer ratios .

Kinetic vs. Thermodynamic Control : Higher temperatures (>100°C) favor para products despite kinetic ortho preference .

Q. Resolution Strategies :

  • Perform DFT calculations to predict substituent effects .
  • Conduct ¹H NMR kinetic studies at varying temperatures .

How is this compound utilized in drug discovery?

  • Building Block : Serves as a precursor for fluorene derivatives (e.g., 3-bromofluorenone) via multi-step synthesis .
  • Biological Activity : Modulates enzyme activity (e.g., dopamine neurotransmission) and exhibits antimicrobial properties against E. coli .
  • Therapeutic Potential : Explored as a lead compound for anti-inflammatory or anticancer agents due to its bioisosteric potential .

What green chemistry approaches improve the sustainability of its synthesis?

  • Avoiding Harsh Oxidants : Replace CrO₃ with catalytic KMnO₄ in oxidation steps to reduce toxicity .
  • Solvent-Free Conditions : Use microwave-assisted synthesis to reduce THF or DMF volumes .
  • Catalyst Recycling : Implement immobilized Lewis acid catalysts (e.g., FeBr₃ on silica) for reuse .

Data Contradiction Analysis

Why do reported melting points vary across studies (192–194°C vs. 255°C)?

  • Purity Differences : Lower purity samples (89% vs. >95%) depress melting points due to impurities .
  • Polymorphism : Crystallization solvents (e.g., ethanol vs. water) may yield different crystalline forms .
  • Measurement Methods : Differential scanning calorimetry (DSC) vs. capillary tube methods can yield discrepancies .

Methodological Recommendations

  • Synthetic Optimization : Use HPLC-guided purification and controlled bromination stoichiometry (1:1.05 substrate:Br₂) .
  • Regioselectivity Studies : Combine isotopic labeling (e.g., deuterated analogs) with LC-MS to track substitution patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Acetyloxy)-4-bromobenzoic acid
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2-(Acetyloxy)-4-bromobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.